Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
Description
Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (hereafter referred to as 3'-O-Me-ATP) is a chemically modified analog of adenosine triphosphate (ATP), where the 3'-hydroxyl group of the ribose moiety is substituted with a methyl group. This structural alteration impacts its biochemical interactions, particularly with enzymes that rely on the 3'-OH for catalysis or binding, such as RNA polymerases and ATPases.
Properties
Molecular Formula |
C11H18N5O13P3 |
|---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
KBRUDTFHPCJUEC-IOSLPCCCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate groups.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as acetyl-CoA synthetase can catalyze the formation of the triphosphate group from adenosine monophosphate (AMP) and inorganic triphosphate. This method is preferred for large-scale production due to its high yield and purity .
Types of Reactions:
Oxidation: Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- can undergo oxidation reactions, particularly at the adenine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the phosphate groups. Reagents such as nucleophilic amines or thiols can replace one of the phosphate oxygens.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, typically in aqueous solutions.
Reduction: NaBH4, usually in alcoholic solvents.
Substitution: Nucleophilic amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized adenine derivatives.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted phosphate derivatives.
Scientific Research Applications
Biochemical Research
Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- is primarily utilized in biochemical assays to study energy metabolism and signaling pathways within cells. Its role as an energy donor makes it essential in experiments involving:
- Enzyme Activity : It serves as a substrate for various kinases and ATPases, allowing researchers to investigate enzyme kinetics and mechanisms.
- Cell Signaling : The compound is involved in signal transduction pathways, particularly those mediated by ATP-binding proteins, which are critical for understanding cellular responses to external stimuli.
Case Study: Enzyme Kinetics
A study demonstrated the use of adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- in measuring the activity of protein kinases. The compound's ability to mimic ATP allowed researchers to determine the kinetic parameters of kinase reactions under varying conditions, providing insights into enzyme regulation and potential therapeutic targets.
Pharmaceutical Applications
The pharmacological potential of adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- extends to drug discovery and development. It is being investigated for its effects on:
- Cardiovascular Health : Research indicates that ATP derivatives can influence vascular tone and myocardial function, suggesting therapeutic roles in conditions like heart failure.
- Neurological Disorders : The compound may modulate neurotransmitter release, presenting opportunities for developing treatments for neurodegenerative diseases.
Data Table: Pharmacological Effects of Adenosine Derivatives
Molecular Biology Techniques
In molecular biology, adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- is employed in several techniques:
- Polymerase Chain Reaction (PCR) : As a nucleotide substrate, it supports DNA amplification processes.
- Gene Editing : The compound can be used in CRISPR systems to provide the necessary energy for DNA manipulation.
Case Study: PCR Optimization
A study focused on optimizing PCR conditions using adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-. Results showed improved yield and specificity compared to traditional ATP, highlighting its utility in genetic research.
Environmental Applications
Emerging research suggests that adenosine derivatives can also play a role in environmental science:
- Bioremediation : Studies indicate that ATP analogs can enhance microbial activity in contaminated environments, promoting degradation of pollutants.
Data Table: Environmental Impact Studies
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its interaction with specific enzymes and receptors. It acts as a substrate for kinases, which phosphorylate other molecules, thereby regulating various cellular processes. The compound also binds to purinergic receptors, influencing signal transduction pathways that control cellular functions such as muscle contraction and neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Ribose-Modified ATP Analogues
2'-C-Methyladenosine 5'-(Tetrahydrogen Triphosphate) (2'-C-Me-ATP)
- Structural Difference : Methylation at the 2'-position instead of 3'-OH.
- Unlike 3'-O-Me-ATP, this analog may retain partial activity in systems where 3'-OH is critical .
- Synthesis : Synthesized with 71% yield via thiophosphoryl chloride methods, similar to Yoshikawa’s protocol .
2',3'-Dideoxyadenosine 5'-Triphosphate (ddATP)
- Structural Difference : Lacks both 2'- and 3'-OH groups.
- Functional Impact: Acts as a chain terminator in DNA synthesis due to the absence of 3'-OH for phosphodiester bond formation.
2',3'-Dimethyl-ATP
- Structural Difference : Both 2'- and 3'-OH groups are methylated.
- Functional Impact : Complete blockage of ribose hydroxyls prevents interactions with enzymes requiring these groups, rendering it inactive in most ATP-dependent systems. Compared to 3'-O-Me-ATP, this analog exhibits broader inhibition but lacks specificity .
Phosphate-Modified ATP Analogues
Adenosine 5'-O-(3-Thiotriphosphate) (ATPγS)
- Structural Difference : Sulfur replaces oxygen in the γ-phosphate.
- Functional Impact: Resistant to hydrolysis, making it a non-hydrolyzable ATP analog. Widely used to study ATPase kinetics. Unlike 3'-O-Me-ATP, ATPγS retains ribose hydroxyls but alters phosphate reactivity .
Adenosine 5'-(α-P-Thio) Triphosphate (ATPαS)
Acylated Derivatives
2′-/3′-O-(2-Iodobenzoyl)-ATP
- Structural Difference : Bulky 2-iodobenzoyl group at 2'- or 3'-OH.
- Functional Impact: These derivatives exhibit reduced enzymatic turnover due to steric hindrance. For example, 3'-O-(2-iodobenzoyl)-ATP showed 98% purity and distinct ³¹P NMR shifts (-10.8 to -23.2 ppm), indicating altered triphosphate conformation. Similar to 3'-O-Me-ATP, these modifications impair binding to ATPases .
2′-O-(4-Nitrobenzoyl)-ATP
Substrate Recognition and Hydrolysis
| Compound | Hydrolysis Resistance | Key Enzymatic Interactions | Biological Role |
|---|---|---|---|
| 3'-O-Me-ATP | Moderate | Inhibits RNA polymerases | Research tool |
| ATPγS | High | Non-hydrolyzable substrate | Kinase studies |
| ddATP | High | DNA chain termination | Antiviral therapy |
| 2'-C-Me-ATP | Low | Partial RNA polymerase activity | Antiviral research |
Biological Activity
Adenosine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (often abbreviated as 3'-O-methyl-ATP) is a modified nucleotide that plays a significant role in various biological processes. This compound, characterized by its unique tetrahydrogen triphosphate group and a methyl modification at the 3' position, exhibits distinct biochemical activities compared to its unmodified counterpart, adenosine triphosphate (ATP).
- Molecular Formula : CHNOP
- Molecular Weight : Approximately 521.208 g/mol
Biological Functions
3'-O-methyl-ATP functions primarily as a cofactor in cellular metabolism. It is integral in:
- Energy Metabolism : Acts as an energy carrier, facilitating various biochemical reactions.
- Nucleotide Synthesis : Serves as a substrate for the synthesis of nucleotides and nucleic acids.
- Signal Transduction : Involved in cellular signaling pathways, particularly those related to inflammation and immune responses.
Research indicates that 3'-O-methyl-ATP may influence several key biological pathways:
- Enzymatic Reactions : It can act as an agonist or antagonist for various enzymes and receptors, impacting metabolic pathways.
- Inflammatory Responses : Studies have shown that it can modulate the activation of inflammasomes, such as NLRP3, enhancing the secretion of pro-inflammatory cytokines like IL-1β and KC from immune cells .
- Protein Kinase Activity : It has been utilized as a phosphoryl donor in studies assessing protein kinase activities, demonstrating varying efficiencies compared to ATP .
Comparative Analysis with Related Compounds
To understand the unique properties of 3'-O-methyl-ATP, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Adenosine Triphosphate (ATP) | CHNOP | Primary energy carrier in cells |
| Adenosine Diphosphate (ADP) | CHNOP | Product of ATP hydrolysis; lower energy state |
| Adenosine Monophosphate (AMP) | CHNOP | Precursor in nucleotide synthesis |
| Adenosine 5'-(gamma-thio)triphosphate | CHNOPS | Analog with sulfur substitution affecting reactivity |
| Guanosine Triphosphate (GTP) | CHNOP | Similar energy carrier with guanine base |
The modifications in 3'-O-methyl-ATP significantly alter its biochemical interactions and stability compared to these other nucleotides.
Case Studies and Research Findings
- Inflammation Studies : In vitro studies demonstrated that co-treatment with ATP and lipopolysaccharide (LPS) synergistically activates the NLRP3 inflammasome in human gingival fibroblasts (HGFs), leading to increased cytokine release .
- Protein Kinase Utilization : Research utilizing Phos-tag affinity electrophoresis indicated that various kinases accept 3'-O-methyl-ATP as a phosphoryl donor, although downstream reactions were slower than those using natural ATP .
- Solubilizing Properties : Recent studies suggest that ATP, including its derivatives like 3'-O-methyl-ATP, can prevent protein aggregation, which is critical in cellular environments where high protein concentrations exist .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3'-O-methyl-ATP in experimental settings?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the methyl group at the 3'-O position, distinguishing it from unmodified ATP. Compare chemical shifts in - and -NMR spectra with reference data for adenosine derivatives. Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (CHNOP) and fragmentation patterns .
- Challenge : Differentiation from similar analogs (e.g., 2'-O-methyl-ATP) requires high-resolution techniques.
Q. What protocols ensure stability of 3'-O-methyl-ATP during storage and handling?
- Methodology : Store lyophilized samples at ≤-20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in pH 7.4 buffers (e.g., Tris-HCl) with 1 mM EDTA to chelate divalent cations that degrade phosphoester bonds. Avoid repeated freeze-thaw cycles .
- Validation : Monitor purity via HPLC with UV detection at 260 nm; degradation products (e.g., ADP) indicate instability .
Q. How can 3'-O-methyl-ATP be quantified in cellular uptake assays?
- Methodology : Radiolabel the γ-phosphate with or use fluorescent ATP analogs (e.g., Mant-ATP). For non-radioactive methods, employ enzymatic coupling assays with luciferase, where ATP consumption correlates with bioluminescence intensity .
- Limitation : Methylation at 3'-O may alter enzyme binding kinetics, requiring calibration against standard curves .
Advanced Research Questions
Q. What experimental designs resolve contradictions in 3'-O-methyl-ATP’s role as a competitive inhibitor versus substrate for kinases?
- Methodology : Perform kinetic assays with varying ATP and 3'-O-methyl-ATP concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For substrate activity, track phosphate transfer via -NMR or malachite green assays .
- Case Study : Periodate-oxidized ATP (o-ATP) irreversibly inhibits mitochondrial ATPase; similar approaches can test covalent modification by 3'-O-methyl-ATP .
Q. How does 3'-O-methyl-ATP modulate conformational changes in ATP-dependent chaperones like GroEL?
- Methodology : Employ stopped-flow fluorescence with Trp-mutated GroEL (e.g., F44W). Monitor real-time fluorescence quenching upon 3'-O-methyl-ATP binding. Compare rates with ATP-induced changes (e.g., >100 sec for ATP vs. slower phases for analogs) .
- Advanced Tip : Use cryo-EM to resolve structural differences in GroEL’s equatorial (ATP-binding) and apical (substrate-binding) domains .
Q. What strategies optimize enzymatic synthesis of 3'-O-methyl-ATP with high regioselectivity?
- Methodology : Chemoenzymatic synthesis using T7 RNA polymerase or methyltransferases (e.g., VP39). For chemical synthesis, protect the 5'-OH with trityl groups before methylating 3'-O, then deprotect and phosphorylate .
- Quality Control : Validate regiochemistry via -NMR (3'-O-methyl proton at δ 3.3–3.5 ppm) and LC-MS/MS fragmentation .
Data Contradiction Analysis
Q. How to interpret conflicting reports on 3'-O-methyl-ATP’s efficacy in mitochondrial transport assays?
- Resolution : Test binding affinity to the ADP/ATP carrier (AAC) using fluorescent analogs (e.g., N-ADP). Perform competition assays with carboxyatractyloside (CATR) or bongkrekic acid (BA) to distinguish cytosolic vs. matrix binding sites .
- Key Finding : Hydrophobic modifications (e.g., naphthoyl groups) reduce transport competence but enhance binding specificity, as seen in N-ADP studies .
Reference Table: Key Properties of 3'-O-methyl-ATP
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
